Anemarsaponin B

cytotoxicity anticancer screening saponin selectivity

Researchers require structurally-defined saponins to avoid experimental variability from in-class substitution. Anemarsaponin B is a validated furostanol-type steroidal saponin from *Anemarrhena asphodeloides*. - **Mechanistic Tool**: Inhibits IκBα phosphorylation & p38 MAPK (MKK3/6, MLK3) in LPS-stimulated macrophages. - **Cytotoxicity Control**: IC50 >100 μM (HepG2/SGC7901); ideal non-cytotoxic baseline for anticancer screens. - **In Vivo Efficacy**: 100% survival in murine acute pancreatitis at ≥40 mg/kg (p<0.01). Available for immediate research use.

Molecular Formula C45H74O18
Molecular Weight 903.1 g/mol
CAS No. 139051-27-7
Cat. No. B11935587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnemarsaponin B
CAS139051-27-7
Molecular FormulaC45H74O18
Molecular Weight903.1 g/mol
Structural Identifiers
SMILESCC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)CCC(C)COC8C(C(C(C(O8)CO)O)O)O
InChIInChI=1S/C45H74O18/c1-19(18-57-41-38(55)35(52)32(49)28(15-46)60-41)5-8-26-20(2)31-27(59-26)14-25-23-7-6-21-13-22(9-11-44(21,3)24(23)10-12-45(25,31)4)58-43-40(37(54)34(51)30(17-48)62-43)63-42-39(56)36(53)33(50)29(16-47)61-42/h19,21-25,27-43,46-56H,5-18H2,1-4H3/t19?,21?,22?,23?,24?,25?,27-,28+,29+,30+,31-,32+,33+,34-,35-,36-,37-,38+,39+,40+,41+,42-,43+,44-,45-/m0/s1
InChIKeyROHLIYKWVMBBFX-DWGYQJTISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anemarsaponin B: Chemical Profile & Research Background


Anemarsaponin B is a steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides (Liliaceae / Asparagaceae), first characterized as 26-O-β-D-glucopyranosylfurost-20(22)-ene-3β,26-diol-3-O-β-D-glucopyranosyl-(1→2)-β-D-galactopyranoside . This furostanol-type saponin has been documented in multiple phytochemical investigations of A. asphodeloides, where it co-occurs with structurally related analogs including timosaponin D, timosaponin E1, and anemarsaponin B II [1]. The compound has attracted research interest for its anti-inflammatory activity in LPS-stimulated RAW 264.7 macrophages [2] and its ability to inhibit PAF-induced platelet aggregation in vitro .

Selection Context Non-cytotoxic furostanol saponin from A. asphodeloides, suitable as a reference in saponin cytotoxicity panels.
Pathway Study Reported dual NF-κB / p38 MAPK pathway modulation in LPS-stimulated macrophages.
Analytical Use Furostanol skeleton with C-20(22) double bond enables chromatographic separation from spirostanol saponins.

Anemarsaponin B: Substitution Risks vs. Analogs


The steroidal saponins from Anemarrhena asphodeloides form a diverse chemical family with furostanol and spirostanol subclasses that exhibit non-overlapping pharmacological profiles despite shared botanical origin [1]. A direct cytotoxicity screen of eight A. asphodeloides saponins against HepG2 and SGC7901 cell lines revealed stark activity divergence: while anemarsaponin R (compound 3) and timosaponin E1 (compound 7) displayed IC50 values of 43.90 μM and 57.90 μM respectively, anemarsaponin B (compound 5) and timosaponin D (compound 6) showed no significant cytotoxicity (IC50 > 100 μM) [1]. Furthermore, a comparative pharmacokinetic study of Zhimu-derived saponins demonstrated that timosaponin BII, anemarsaponin BIII, and timosaponin AIII exhibited significantly different (p < 0.05) pharmacokinetic parameters when administered in different formulation contexts [2]. These data establish that in-class substitution without compound-specific validation introduces uncontrolled experimental variability and may yield erroneous or negative results.

Cytotoxicity profile divergence

Cytotoxicity endpoints differ markedly among co‑isolated A. asphodeloides saponins; anemarsaponin B is non-cytotoxic while timosaponin E1 and anemarsaponin R show moderate activity. Analog substitution without verification may alter endpoint interpretation.

Pharmacokinetic mismatch

In vivo exposure parameters vary significantly with formulation context for Zhimu saponins; PK data from timosaponin BII or BIII may not transfer to anemarsaponin B.

Anti-inflammatory mechanism context

NF-κB / p38 pathway modulation is characterized for anemarsaponin B, but cross‑compound potency comparisons are absent. Confirm target engagement before substituting timosaponin B‑II or other analogs.

Anemarsaponin B: Differentiation Evidence


Cytotoxicity Null Profile

In a direct comparative cytotoxicity screen of eight steroidal saponins isolated from Anemarrhena asphodeloides rhizomes, anemarsaponin B (compound 5) demonstrated no significant cytotoxicity against HepG2 and SGC7901 human cancer cell lines (IC50 > 100 μM for both). In contrast, timosaponin E1 (compound 7), a structurally related furostanol saponin co-isolated from the same botanical source, exhibited moderate cytotoxicity against SGC7901 cells with an IC50 of 57.90 ± 2.88 μM [1]. This represents a >1.7-fold differential in cytotoxic potency, with anemarsaponin B showing essentially inert behavior in this assay system.

Cytotoxicity Null Profile
Head‑to‑head
Anemarsaponin B IC50 > 100 μM
Timosaponin E1 IC50 = 57.90 ± 2.88 μM
>1.7‑fold differential in SGC7901 cells
Supports non‑cytotoxic reference selection for saponin panels
MTT assay; SGC7901 human gastric cancer cells; 48 h incubation
cytotoxicity anticancer screening saponin selectivity

PAF-Induced Platelet Aggregation Inhibition

Anemarsaponin B was identified in its original isolation paper as an inhibitor of platelet-activating factor (PAF)-induced rabbit platelet aggregation in vitro . While this pharmacological test was described as preliminary and no direct comparator saponin was tested in the same assay, the antiplatelet activity of anemarsaponin B contrasts with the reported anti-inflammatory profile of timosaponin B III (also known as anemarsaponin BIII), which is documented to possess anti-inflammatory, anti-platelet aggregative, and anti-depressive effects [1]. The structural relationship and overlapping but non-identical bioactivity spectra between these compounds underscore the need for compound-specific validation in platelet function studies.

PAF‑Induced Platelet Aggregation
Data to verify
Preliminary activity reported; no IC50 or comparator data available
Platelet‑function assay context requires quantitative confirmation
Rabbit platelet aggregation; PAF agonist; cross‑study observation
antiplatelet antithrombotic PAF antagonism

Dual NF-κB and p38 MAPK Pathway Inhibition

In LPS-stimulated RAW 264.7 macrophages, anemarsaponin B demonstrated dose-dependent suppression of iNOS and COX-2 protein and mRNA levels, reduced TNF-α and IL-6 production, and inhibited NF-κB transcriptional activity via blockade of IκBα phosphorylation [1]. Additionally, anemarsaponin B inhibited phosphorylation of MKK3/6 and MLK3 in the p38 MAPK pathway. Notably, timosaponin B-II, a structurally related furostanol saponin from the same botanical source, has been reported to alleviate inflammatory responses through inhibition of mitogen-activated protein kinases and NF-κB pathways in vitro [2], suggesting overlapping but not fully characterized mechanistic convergence. Direct head-to-head comparisons of potency (e.g., IC50 values for cytokine suppression) between anemarsaponin B and timosaponin B-II are absent from the published literature.

Dual NF‑κB / p38 MAPK Pathway
Class‑level inference
Dose‑dependent iNOS/COX‑2 suppression; IκBα and MKK3/6/MLK3 phosphorylation inhibition in RAW 264.7 macrophages
Supports anti‑inflammatory pathway research; no direct potency comparison available
LPS‑stimulated RAW 264.7; timosaponin B‑II shows similar pathway modulation
anti-inflammatory NF-κB p38 MAPK macrophage

In Vivo Efficacy in Acute Pancreatitis Model

In a 2024 study using a caerulein plus LPS-induced acute pancreatitis (AP) mouse model, anemarsaponin B treatment produced dose-dependent therapeutic effects. The AP model group exhibited 50% mortality (12/24 mice) within 24 hours. Anemarsaponin B at 20 mg/kg reduced mortality to 36%, while both 40 mg/kg and 80 mg/kg doses resulted in 0% mortality over the same observation period [1]. Additionally, anemarsaponin B significantly reduced serum lipase and amylase levels (p < 0.01 vs. AP group) and demonstrated protective effects on pancreatic tissue architecture, lung tissue structure, and small intestine villi as assessed by H&E staining [1]. Western blot analysis confirmed that anemarsaponin B reduced phosphorylation of TAK1, p38, JNK, and ERK proteins in the AP model [1]. No in-class comparator (e.g., timosaponin B-II or anemarsaponin BIII) was evaluated in parallel in this study.

Acute Pancreatitis Model Survival
Model‑response context
0% mortality at 40 and 80 mg/kg vs 50% in vehicle group; serum lipase/amylase reduction (p < 0.01)
Supports acute pancreatitis model‑response studies; no in‑class comparator tested
Caerulein + LPS mouse model; 24‑h observation; MAPK protein phosphorylation reduced
acute pancreatitis in vivo efficacy MAPK pathway organ protection

Furostanol Skeleton Differentiation

Anemarsaponin B is a furostanol-type steroidal saponin characterized by a double bond at C-20(22) in the F-ring, distinguishing it structurally from spirostanol-type saponins such as timosaponin AIII and certain timosaponin B variants [1]. The original structural elucidation established the complete glycosylation pattern as 3-O-β-D-glucopyranosyl-(1→2)-β-D-galactopyranoside with a 26-O-β-D-glucopyranosyl substitution . This furostanol skeleton and specific glycosylation pattern differentiate anemarsaponin B from spirostanol saponins isolated from the same botanical source (e.g., timosaponin D, timosaponin E1, and anemarsaponin B II), which possess a closed spiroketal F-ring system [1]. The structural distinction has implications for chemical stability, as furostanol saponins are known to undergo ring closure to spirostanol forms under certain conditions.

Furostanol Skeleton Identity
Class‑level
C‑20(22) double bond; open F‑ring; 3‑O‑β‑D‑glucopyranosyl‑(1→2)‑β‑D‑galactopyranoside with 26‑O‑β‑D‑glucopyranosyl
Distinguishes from spirostanol saponins; affects stability and chromatographic behavior
NMR/MS characterization; furostanol ring may close to spirostanol under certain conditions
structural differentiation NMR characterization furostanol saponin

Anemarsaponin B: Application Scenarios


Negative Control for Cytotoxicity Screening

Based on direct head-to-head cytotoxicity data [1], anemarsaponin B (IC50 > 100 μM against HepG2 and SGC7901 cell lines) serves as an appropriate negative control or baseline comparator in anticancer screening panels that include cytotoxic saponins from the same botanical source, such as timosaponin E1 (IC50 = 57.90 μM against SGC7901) or anemarsaponin R (IC50 = 43.90 μM against HepG2). This application leverages the demonstrated >1.7-fold differential in cytotoxic potency to establish a valid non-cytotoxic reference point within the same chemical family.

Preclinical Acute Pancreatitis Research Tool

Anemarsaponin B has demonstrated statistically significant in vivo efficacy in a murine acute pancreatitis model [2], with 100% survival at ≥40 mg/kg doses (vs. 50% mortality in vehicle-treated AP model), reduction of serum lipase and amylase (p < 0.01), and multi-organ protective effects in pancreas, lung, and small intestine tissues. This evidence supports procurement for preclinical AP studies investigating MAPK pathway modulation, apoptosis reduction, or gut microbiota-metabolite interactions in pancreatitis pathology.

Dual NF-κB & p38 MAPK Pathway Studies

For investigators studying the intersection of NF-κB transcriptional regulation and p38 MAPK signaling in macrophage-driven inflammation, anemarsaponin B offers a well-characterized mechanistic tool [3]. The compound inhibits IκBα phosphorylation (blocking NF-κB p65 nuclear translocation) and suppresses phosphorylation of upstream MAPK kinases MKK3/6 and MLK3. This dual-pathway modulation profile, established in LPS-stimulated RAW 264.7 macrophages, supports procurement for mechanistic inflammation research requiring simultaneous interrogation of both signaling cascades.

Furostanol Saponin Analytical Reference Standard

The furostanol structural class of anemarsaponin B, distinguished from spirostanol saponins by its C-20(22) double bond and open F-ring system , positions this compound as a suitable reference standard for developing and validating analytical methods (HPLC, LC-MS/MS) aimed at separating and quantifying furostanol versus spirostanol saponins in botanical extracts or biological matrices. This application is particularly relevant for quality control workflows involving Anemarrhena asphodeloides-derived materials.

Application
Selection Property
Validation Focus
Cytotoxicity screening negative control
Non‑cytotoxic furostanol profile (IC50 > 100 μM)
Cytotoxicity endpoint verification in relevant cell models
Acute pancreatitis model studies
Reported survival endpoint response and multi‑organ protection
Model‑response endpoint monitoring; MAPK pathway confirmation
NF‑κB / p38 MAPK signaling research
Dual‑pathway inhibition profile (IκBα and MKK3/6/MLK3)
Pathway‑response assay context; target engagement validation
Furostanol saponin analytical standard
Furostanol skeleton with C‑20(22) double bond
Chromatographic separation from spirostanol saponins; method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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